molecular formula C8H4BrFN2O B2998268 5-Bromo-8-fluoroquinazolin-4(3H)-one CAS No. 1564917-02-7

5-Bromo-8-fluoroquinazolin-4(3H)-one

Cat. No.: B2998268
CAS No.: 1564917-02-7
M. Wt: 243.035
InChI Key: KJKYJJRBYPEFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinazolinone Derivatives in Contemporary Medicinal Chemistry

Quinazolinone derivatives are recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities. nih.govmdpi.com

The quinazolinone core is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This structure provides a rigid and planar framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological effects. Research has demonstrated that these derivatives possess significant therapeutic potential across several disease areas. mdpi.com

Key Pharmacological Activities of Quinazolinone Derivatives:

Anticancer: Many quinazolinone derivatives have been developed as potent anticancer agents, targeting various mechanisms including kinase inhibition (e.g., EGFR, VEGFR-2) and histone deacetylase (HDAC) inhibition. mdpi.com

Antimicrobial: The scaffold is a source of effective antibacterial and antifungal agents. nih.gov

Anti-inflammatory: Certain derivatives exhibit significant anti-inflammatory properties, making them candidates for treating inflammatory disorders. mdpi.com

Anticonvulsant: The central nervous system activity of some quinazolinones has been harnessed for the development of anticonvulsant drugs. nih.gov

Antiviral: Research has also explored the potential of quinazolinone-based compounds as antiviral agents. nih.gov

This broad range of biological activities underscores the importance of the quinazolinone nucleus as a foundational element in the design and discovery of new drugs.

Overview of Halogenated Quinazolinones in Pharmaceutical Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a drug candidate's structure is a cornerstone strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, binding affinity, and membrane permeability. nih.govontosight.ai

In the context of the quinazolinone framework, halogen substitution has proven to be a particularly effective method for enhancing therapeutic potential. scispace.com Structure-activity relationship (SAR) studies have consistently shown that the type of halogen and its position on the quinazolinone ring are critical determinants of biological activity. nih.govacs.org For instance, research has highlighted that the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring can significantly improve antimicrobial activities. nih.gov

Specifically, bromine and fluorine are frequently employed due to their distinct and often complementary properties:

Bromine: As a larger and more polarizable halogen, bromine can form strong halogen bonds and increase lipophilicity, which can enhance binding to target proteins and improve cell membrane penetration. 6-Bromo-substituted quinazolinones have been identified as potent anti-inflammatory and cytotoxic agents. mdpi.comnih.gov

Fluorine: The high electronegativity and small size of fluorine can alter the electronic properties of the molecule, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity without significantly increasing molecular size. nih.gov

The strategic placement of these halogens has led to the development of halogenated quinazolinones with improved efficacy in areas such as oncology, with notable activity against cell lines like the MCF-7 breast cancer line. nih.govscispace.com

Rationale for Investigating 5-Bromo-8-fluoroquinazolin-4(3H)-one

While specific published research on the biological activity of this compound is not extensively documented, a strong rationale for its investigation can be constructed from established principles of medicinal chemistry and SAR data from analogous compounds. The compound is primarily recognized as a chemical building block or intermediate, valuable for synthesizing more complex molecules for pharmaceutical research. bldpharm.comevitachem.com

The rationale for its synthesis and study is based on the following key points:

Proven Pharmacophore Core: The foundational quinazolin-4(3H)-one structure is a well-validated scaffold known for its diverse and potent biological activities, providing a high probability that its derivatives will exhibit useful pharmacological properties. nih.govmdpi.com

Strategic Di-halogenation: The molecule features a unique di-halogenation pattern with two different halogens. This combination is intentional in drug design. The bromine at position 5 introduces significant lipophilicity and the potential for halogen bonding, while the highly electronegative fluorine at position 8 can modulate the acidity of the N-H proton and influence interactions with biological targets. mdpi.comnih.gov

Modulation of Physicochemical Properties: The specific 5-bromo and 8-fluoro substitution pattern creates a distinct electronic and steric profile on the benzene ring. This unique arrangement is expected to influence the molecule's binding affinity, selectivity for specific biological targets, and metabolic fate compared to unsubstituted or mono-halogenated quinazolinones. nih.govontosight.ai

Value as a Synthetic Intermediate: As a halogenated heterocyclic compound, this compound is a versatile intermediate for further chemical modification. evitachem.com The bromine and fluorine atoms can serve as handles for cross-coupling reactions, allowing for the attachment of various other functional groups to build a library of novel derivatives for screening against a wide array of therapeutic targets, such as kinases and microbial enzymes. nih.gov

Table of Compounds Mentioned

Table 2: List of Chemical Compounds
Compound Name
This compound
6-Bromo-quinazolinone
6-Bromo-8-chloroquinazolin-4(3H)-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-8-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKYJJRBYPEFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564917-02-7
Record name 5-bromo-8-fluoro-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structure Activity Relationship Sar Studies of 5 Bromo 8 Fluoroquinazolin 4 3h One Analogs

Influence of Halogen Substituents (Bromine at C5, Fluorine at C8) on Biological Activity Profiles

The presence and nature of halogen atoms on the quinazolinone ring are critical determinants of biological activity. While extensive research has highlighted the importance of halogenation at the C6 and C8 positions for enhancing antimicrobial and anticancer activities, specific data on the 5-bromo, 8-fluoro substitution pattern is less common. researchgate.net However, by examining related structures, the individual and combined contributions of these halogens can be inferred.

The fluorine atom at the C8 position is particularly noteworthy. In a study of 2-phenyl-quinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors, the presence of an 8-fluoro substituent was shown to confer an additional inhibitory effect compared to non-fluorinated analogs. nih.gov This enhancement in activity can be attributed to fluorine's unique properties, including its high electronegativity and ability to form favorable electrostatic and hydrogen bonding interactions with target proteins.

The bromine atom at the C5 position is less commonly studied. However, literature on other positions, such as C6, indicates that a bromo group can significantly enhance cytotoxic effects. biomedpharmajournal.org For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives demonstrated potent in vitro cytotoxicity against MCF-7 and SW480 cancer cell lines. researchgate.net The introduction of a haloaniline or simple alkylamine at the 5-position has also been shown to improve antimicrobial activity in certain quinazolin-4(3H)-one derivatives. researchgate.net The lipophilicity and steric bulk of the bromine atom at C5 likely influence the compound's ability to penetrate cell membranes and its binding affinity to molecular targets.

The combination of a bromine atom at C5 and a fluorine atom at C8 creates a unique electronic and steric profile. The electron-withdrawing nature of both halogens can significantly alter the pKa of the quinazolinone system and influence its interaction with biological macromolecules.

Positional Effects of Halogenation on Quinazolinone Pharmacophores

The specific placement of halogen atoms on the quinazolinone ring has a profound impact on the molecule's pharmacological profile. Structure-activity relationship studies have consistently shown that substitutions at positions 6 and 8 of the quinazolinone ring are particularly significant for a range of biological activities, including antimicrobial and anticancer effects. nih.gov

For example, the synthesis of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones resulted in compounds with good anticonvulsant activity. researchgate.net Similarly, a study on 6-bromo quinazoline (B50416) derivatives highlighted that this substitution can improve anticancer efficacy. biomedpharmajournal.org While direct comparative studies for the 5-bromo isomer are limited, the established importance of the substitution pattern on the benzene (B151609) ring of the quinazolinone core underscores the likelihood that the 5-bromo substitution confers distinct properties compared to other positional isomers. These differences arise from variations in the electronic distribution, steric hindrance, and the potential for specific interactions with the target protein's binding pocket.

Impact of Structural Modifications at Positions 2, 3, and 4 on Target Interaction Potency

The biological activity of the quinazolinone core is highly dependent on the nature of the substituents at positions 2, 3, and 4.

Position 2: This position is frequently substituted to modulate the compound's activity and target selectivity. The introduction of substituted aromatic rings or various heterocyclic moieties at this position is a common strategy. For instance, in a series of 8-fluoroquinazoline-4-carboxylic acid derivatives, a 2-(3-bromophenyl) substituent was found to be a key feature for potent Aurora A kinase inhibition. nih.gov The nature of the substituent on this phenyl ring also played a role, with halogen substitutions generally showing higher activities. nih.gov The presence of methyl or thiol groups at position 2 is also considered essential for antimicrobial activities in some series. nih.gov

Position 3: Modifications at the N3 position significantly influence the compound's interaction with its biological target. The introduction of substituted aromatic rings at this position is crucial for many biological activities. nih.gov In a study on SARS-CoV-2 Mpro inhibitors, the introduction of a phenyl group at the N3 position of a quinazolin-4-one scaffold improved the inhibitory potency, with further substitutions on this phenyl ring, including fluorine and bromine, retaining high potency. nih.gov The size and nature of the substituent are critical; for example, bulky groups like tert-butyl or biphenyl (B1667301) at this position can lead to a decrease in activity. nih.gov

Position 4: The carbonyl group at the C4 position is a key feature of the quinazolin-4(3H)-one pharmacophore, often acting as a hydrogen bond acceptor. While direct modifications to the carbonyl itself are less common, replacing it or introducing substituents at this position can dramatically alter the compound's properties. For instance, the conversion of the 4-oxo group to a 4-chloro and subsequently to a 4-(phenylethynyl) group is a strategy used to create tetra-substituted quinazolines with different photophysical properties. nih.gov Furthermore, in some series, the introduction of amine or substituted amine groups at the 4th position can enhance antimicrobial activities. nih.gov

The following table summarizes the inhibitory activity of some halogenated quinazolinone derivatives, illustrating the impact of substitutions at various positions.

CompoundCore StructureR2 SubstituentR3 SubstituentBiological Target/AssayActivity (IC50/EC50)
C7Quinazolin-4-onePhenylPhenylSARS-CoV-2 Mpro0.085 µM
C8Quinazolin-4-onePhenyl4-FluorophenylSARS-CoV-2 Mpro0.199 µM
C9Quinazolin-4-onePhenyl4-BromophenylSARS-CoV-2 Mpro0.211 µM
6e8-Fluoroquinazoline-4-carboxylic Acid3-Bromophenyl-Aurora A KinasePotent Inhibition
2i6,8-Dibromo-quinazolin-4(3H)-one-SCH2COOEtBenzyl (B1604629)CDK20.173 µM
3i6,8-Dibromo-quinazolin-4(3H)-one-SCH2CONHNH2BenzylCDK20.177 µM

Rational Design Principles for Optimizing Halogenated Quinazolinone Derivatives

The rational design of potent and selective halogenated quinazolinone derivatives relies on a deep understanding of the structure-activity relationships and the specific interactions with the intended biological target. Several key principles guide the optimization of these compounds.

One primary strategy involves leveraging the properties of halogen atoms to enhance binding affinity and modulate physicochemical properties. The choice of halogen and its position are critical. For instance, fluorine can be introduced to form specific hydrogen bonds or to block metabolic pathways, while larger halogens like bromine can occupy hydrophobic pockets and increase lipophilicity. nih.gov

Molecular hybridization is another effective design principle. This involves combining the quinazolinone scaffold with other pharmacologically active moieties to create hybrid molecules with improved or dual activities. mdpi.com For example, linking a 3-cyanopyridin-2-one moiety to a quinazolin-4-one core has been explored to develop dual inhibitors of EGFR and BRAFV600E. mdpi.com

Structure-based drug design, utilizing techniques like molecular docking, is invaluable for visualizing the binding modes of quinazolinone derivatives within the active site of a target protein. This allows for the rational introduction of substituents at positions 2 and 3 to maximize favorable interactions and displace water molecules, thereby improving binding affinity.

Furthermore, the concept of conformational restriction can be applied to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding. This can be achieved by introducing cyclic structures or rigid linkers.

Finally, a thorough analysis of the SAR data is crucial. For example, understanding that electron-withdrawing groups at certain positions of a substituent enhance activity, as seen in some 4-anilino-quinazoline derivatives, can guide further optimization efforts. mdpi.com By systematically exploring the chemical space around the 5-bromo-8-fluoroquinazolin-4(3H)-one core, guided by these principles, novel derivatives with superior potency and selectivity can be developed.

Mechanistic Insights into the Biological Activity of 5 Bromo 8 Fluoroquinazolin 4 3h One and Its Derivatives

Modulation of Key Molecular Targets by Quinazolinone Derivatives

The therapeutic potential of quinazolinone derivatives is largely attributed to their ability to interact with and modulate the activity of crucial proteins involved in disease pathways. These interactions can range from the inhibition of enzymes that are critical for cell proliferation and survival to engaging in specific binding events with protein receptors. The following sections explore these mechanisms in detail.

Enzyme inhibition is a primary mechanism through which many quinazolinone-based compounds exert their pharmacological effects. By blocking the active sites of enzymes, these small molecules can disrupt signaling pathways that are often hyperactive in diseases such as cancer.

Aurora kinases, a family of serine/threonine kinases, are key regulators of cell division, and their dysfunction is often linked to cancer. nih.gov Consequently, they have emerged as attractive targets for cancer therapy. nih.gov Fluoro-substituted quinazolines have been investigated as inhibitors of these kinases. For instance, new quinazoline (B50416) derivatives have been designed to enhance selectivity toward Aurora A. nih.gov

One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective Aurora A kinase inhibitor. nih.govresearchgate.netnih.gov The introduction of a fluorine atom to the quinazoline ring was intended to facilitate additional binding to key amino acid residues within the active site of Aurora A kinase without causing steric hindrance. researchgate.net This compound demonstrated significant binding in the main pocket and potential interactions with key amino acid residues. nih.govnih.gov A study on a series of quinazolin-4(3H)-one derivatives showed their potential as Aurora kinase A inhibitors with antiproliferative activity against cancer cells. mdpi.com

CompoundTarget KinaseKey Structural FeaturesReference
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A8-fluoro substitution on the quinazoline ring, 3-bromophenyl group nih.govresearchgate.netnih.gov
Pyrazolo-substituted-quinazoline scaffoldAurora kinasesPyrazolo substitution researchgate.net
Quinazolin-4(3H)-one derivativesAurora kinase AQuinazolin-4(3H)-one core mdpi.com

Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.gov Inhibition of PDE5 is a validated therapeutic strategy for various conditions. researchgate.net While the specific compound 5-Bromo-8-fluoroquinazolin-4(3H)-one is a quinazolinone, related heterocyclic structures like pyrimidinones (B12756618) have been developed as potent PDE5 inhibitors. nih.gov A series of novel PDE5 inhibitors based on the monocyclic pyrimidin-4(3H)-one ring have been designed and synthesized, with many derivatives exhibiting inhibitory activities in the nanomolar range. nih.gov Furthermore, pyrazolopyrimidinone (B8486647) scaffolds have also been designed as potent and selective PDE5 inhibitors. nih.gov These examples of halogenated and substituted pyrimidinones highlight the potential for similar heterocyclic cores to be tailored for PDE5 inhibition.

Compound ScaffoldTarget EnzymePotencyReference
Monocyclic pyrimidin-4(3H)-onePDE525 compounds with IC50 ranging from 1 to 100 nM nih.gov
PyrazolopyrimidinonePDE5Nanomolar potency, with some compounds more potent than sildenafil nih.govgoogle.com

Poly-(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair and cell proliferation, making them significant targets in cancer therapy. nih.govbenthamdirect.com The quinazolinone scaffold has been utilized as a bioisostere of the phthalazinone core found in known PARP inhibitors like Olaparib. ijmphs.comrsc.org Numerous quinazolinone derivatives have been synthesized and shown to be potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or even exceeding the potency of reference drugs. rsc.orgrsc.org In silico studies have further indicated a high affinity of quinazolinone derivatives towards the active site of PARP-1. benthamdirect.com

Thymidylate synthase (TS) is another crucial enzyme involved in DNA synthesis, and its inhibition can lead to "thymineless cell death". nih.gov Quinazoline-based antifolates were among the first inhibitors developed for this enzyme. nih.gov Dihydrofolate reductase (DHFR), which is closely linked to TS activity, has also been a target for cytotoxic quinazolinones. nih.gov

Compound ScaffoldTarget EnzymePotency (IC50)Reference
Quinazolinone-based derivativesPARP-127.89 nM to 485.3 nM rsc.org
Pyridazino-quinazolin-3-onesPARP0.0914 µM nih.gov
Quinazoline-based antifolatesThymidylate SynthaseVaries nih.govacs.orgebi.ac.uk

Tyrosine kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism. mdpi.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for anticancer drug development. tandfonline.com Quinazoline derivatives are well-established as potent inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). mdpi.comekb.egresearchgate.net Marketed anticancer drugs such as gefitinib, erlotinib, and lapatinib (B449) are based on the quinazoline scaffold. mdpi.comtandfonline.com Research has led to the synthesis of numerous quinazolin-4(3H)-one derivatives that show potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and EGFR. tandfonline.com These compounds can act as either ATP-competitive or non-competitive inhibitors. tandfonline.com

Compound ClassTarget Tyrosine KinasesReference
Quinazolin-4(3H)-one derivativesCDK2, HER2, EGFR tandfonline.com
Quinazoline derivativesEGFR, VEGFR, PDGFR mdpi.comekb.egresearchgate.net
Quinazolinone hydrazide triazole derivativesMET, ALK, AXL, FGFR1, VEGFR1, VEGFR3 frontiersin.org

The biological activity of quinazolinone derivatives is fundamentally determined by their binding interactions with target proteins. Molecular docking and other in silico studies are crucial tools for understanding these interactions at the atomic level. nih.govresearchgate.net

For quinazolinone derivatives, binding is often stabilized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov For instance, in the context of NF-κB inhibition, the carbonyl group and the imine moiety of the pyrimidine (B1678525) ring in quinazolinones can form hydrogen bonds with key amino acid residues like Lys241 and Asn247. nih.gov The presence and position of substituents, such as halogen atoms, can significantly influence binding affinity. A fluorine atom, for example, can participate in hydrogen bonding with residues like Arg305 and Asp271, enhancing the binding ability compared to a chlorine atom at the same position. nih.gov

Enzyme Inhibition (e.g., Kinases, Phosphodiesterases)

Cellular Responses and Mechanisms of Action

The biological effects of this compound and its analogs are rooted in their interactions with fundamental cellular processes. These compounds can trigger a cascade of events, leading to the inhibition of cell proliferation and the induction of cell death, as well as antimicrobial effects.

Quinazoline derivatives have been shown to interfere with the normal progression of the cell cycle, a critical process for cell growth and division. mdpi.com The cell cycle is a tightly regulated series of events that includes phases for growth (G1), DNA synthesis (S), further growth (G2), and mitosis (M). The decision for a cell to either divide or remain in a non-dividing state is governed by a core cell-cycle machinery that responds to various internal and external signals. nih.gov

One derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated the ability to arrest the cell cycle in the G1 phase in MCF-7 human cancer cells. mdpi.com This arrest at the G1 phase prevents the cell from entering the DNA synthesis (S) phase, thereby halting proliferation. mdpi.comfrontiersin.org The mechanism of this arrest is often linked to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for the transition from G1 to S phase. nih.gov Unphosphorylated retinoblastoma protein (Rb) binds to E2F transcription factors, preventing the expression of genes necessary for proliferation. nih.govfrontiersin.org By inhibiting CDKs, quinazoline derivatives can maintain Rb in its unphosphorylated state, leading to cell cycle arrest.

Interactive Data Table: Effect of a Quinazoline Derivative on Cell Cycle Distribution in MCF-7 Cells

Treatment % of Cells in G1 Phase % of Cells in S Phase % of Cells in G2 Phase
Control 51.45 22.27 21.34
Compound 6e 60.68 17.47 18.29

Data adapted from a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e). mdpi.com

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells. researchgate.net Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled growth. researchgate.net Quinazoline derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways.

These compounds can activate both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is triggered by internal cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. researchgate.net The extrinsic pathway is initiated by external signals and leads to the activation of caspase-8. researchgate.net Both pathways converge on the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell. researchgate.net

For instance, the quinoline (B57606) derivative PQ1 has been shown to elevate levels of cleaved caspase-3, activate caspase-9 and caspase-8, and increase the pro-apoptotic protein Bax in T47D breast cancer cells. researchgate.net Similarly, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been demonstrated to induce apoptosis in MCF-7 cells. mdpi.com The inhibition of kinases like PIM-1 by certain brominated benzimidazole (B57391) derivatives, which share structural similarities, can also lead to pro-apoptotic effects. mdpi.com

Quinazolinone derivatives possess notable antimicrobial activities against a range of bacteria and fungi. nih.govbiomedpharmajournal.org Their mechanisms of action are often multifaceted, targeting essential bacterial processes.

One primary mechanism involves the inhibition of bacterial DNA synthesis. eco-vector.com These compounds can interfere with the function of DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication and repair in bacteria. eco-vector.com This leads to the cleavage of bacterial DNA and ultimately cell death. eco-vector.com

Furthermore, quinazolinone derivatives can interact with and disrupt the bacterial cell wall, particularly in Gram-positive bacteria. nih.gov They can form hydrogen bonds with amino acids in the allosteric site of enzymes involved in cell wall biosynthesis, leading to the suppression of the enzyme and blockage of cell wall formation. eco-vector.com The structure-activity relationship of these compounds indicates that substitutions at various positions on the quinazolinone ring, including the presence of halogen atoms at positions 6 and 8, can enhance their antimicrobial potency. nih.gov

Interactive Data Table: Antimicrobial Activity of select Quinazolinone Derivatives

Compound Target Organism Activity
Derivative A-2 E. coli Excellent
Derivative A-3 A. niger Excellent
Derivative A-4 P. aeruginosa Excellent
Derivative A-6 C. albicans Excellent

Data represents a summary of findings on various synthesized quinazolinone derivatives. biomedpharmajournal.org

Multi-Targeted Pharmacological Profiles of Quinazolinone Scaffolds

The quinazolinone scaffold is recognized for its ability to interact with multiple biological targets, a characteristic that contributes to its broad range of pharmacological activities. nih.govnih.gov This multi-targeted approach can be advantageous in treating complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov

Quinazoline derivatives have been developed as inhibitors of various receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and platelet-derived growth factor receptor-β (PDGFR-β). nih.gov By inhibiting these kinases, which are often overexpressed in tumors, these compounds can disrupt signaling pathways that promote tumor growth, survival, and angiogenesis. nih.gov

The ability of a single quinazoline-based compound to inhibit multiple targets, such as microtubules and multiple RTKs, highlights their potential as multi-targeted agents. nih.gov This polypharmacology can lead to enhanced antitumor efficacy and may help to overcome mechanisms of drug resistance that can arise from single-target therapies. nih.govnih.gov The diverse biological activities of the quinazoline scaffold, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects, underscore its importance as a privileged structure in medicinal chemistry. mdpi.comresearchgate.net

Computational and in Silico Approaches in Quinazolinone Research

Molecular Docking Investigations of 5-Bromo-8-fluoroquinazolin-4(3H)-one Analogs

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For analogs of this compound, docking studies have been instrumental in understanding their mechanism of action. For instance, studies on similar bromo-quinazoline derivatives have explored their binding affinity against targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. These investigations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound analog is then placed into the binding site of the receptor, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose. For example, the binding energy of 6-bromo-quinazoline derivatives 8a and 8c against EGFR were calculated at -6.7 and -5.3 kcal/mol, respectively. These compounds were found to form hydrogen bonds and other key interactions with important residues in the active site.

Table 1: Example Molecular Docking Results for Quinazolinone Analogs

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Compound 8a EGFR -6.7 Not Specified
Compound 8c EGFR -5.3 Not Specified

This table is illustrative of data typically generated in molecular docking studies of quinazolinone analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the ligand-protein complex and understanding the subtle conformational changes that occur upon binding.

For quinazolinone derivatives, MD simulations have been used to validate docking results and provide deeper insights into the stability of the predicted binding poses. A simulation typically runs for several nanoseconds, tracking the trajectory of the protein-ligand complex in a simulated physiological environment. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable complex will generally show low and constant RMSD values.

These simulations can confirm that the key interactions observed in docking, such as hydrogen bonds, are maintained throughout the simulation, lending confidence to the proposed binding model.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and chemical reactivity.

For quinazolinone compounds, DFT analysis helps in understanding their intrinsic properties that contribute to their biological activity. Calculations are often performed at a specific level of theory, such as B3LYP/6–31+G(d,p), to optimize the molecular geometry and compute various electronic parameters. Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate other properties like the electrostatic potential surface, which identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. This information is invaluable for understanding potential metabolic pathways and for designing derivatives with improved properties.

Table 2: Example DFT-Calculated Properties for Quinazolinone Analogs

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Compound 8a B3LYP/6–31+G(d,p) Not Specified Not Specified Not Specified
Compound 8c B3LYP/6–31+G(d,p) Not Specified Not Specified Not Specified

This table represents typical data obtained from DFT studies on quinazolinone analogs, highlighting their relative stability and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For quinazolin-4(3H)-one analogs, 3D-QSAR models have been developed to predict their inhibitory activity against targets like EGFR. These models are built using a training set of molecules with known activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule. Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed biological activity.

The predictive power of a QSAR model is assessed using various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A reliable model will have high values for these parameters. Once validated, the QSAR model can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

Future Directions and Translational Perspectives for 5 Bromo 8 Fluoroquinazolin 4 3h One Research

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The advancement of research into 5-Bromo-8-fluoroquinazolin-4(3H)-one is intrinsically linked to the development of efficient and scalable synthetic routes. While classical methods for quinazolinone synthesis often involve the condensation of anthranilic acid derivatives, future efforts will likely focus on more innovative and sustainable approaches. ijpsjournal.com

Modern synthetic strategies that could be applied to improve the synthesis of this compound include:

Microwave-assisted organic synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields.

Multicomponent reactions (MCRs): Designing a one-pot reaction that combines multiple starting materials to form the desired product could enhance efficiency. ijpsjournal.com

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better scalability and safety.

Greener synthetic routes: The use of environmentally benign solvents and catalysts will be a key consideration in developing sustainable manufacturing processes. ijpsjournal.com

These advanced methodologies promise to make this compound more readily available for extensive biological screening and preclinical development.

Discovery of New Biological Targets and Therapeutic Applications

Quinazolinone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. mdpi.commdpi.com For this compound, a key future direction will be the systematic exploration of its biological targets to uncover novel therapeutic applications.

Initial research on structurally related compounds, such as other bromo- and fluoro-substituted quinazolines, has pointed towards their potential as kinase inhibitors. nih.govnih.gov For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor with apoptotic properties. nih.govnih.gov

Future research should therefore involve:

High-throughput screening (HTS): Testing the compound against large panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, could reveal unexpected activities.

Phenotypic screening: Evaluating the effect of the compound on various cell models of disease can help identify its therapeutic potential without a priori knowledge of the specific target.

Target deconvolution: Once a biological effect is observed, identifying the specific molecular target will be crucial for understanding its mechanism of action.

This comprehensive approach could lead to the discovery of new indications for this compound beyond the established activities of the quinazolinone class.

Development of Advanced Computational Models for Rational Drug Design

Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of lead compounds. rjpbr.com For this compound, the development of advanced computational models will be pivotal in guiding future research.

Key computational approaches include:

Molecular Docking and Dynamics Simulations: These methods can predict the binding mode of this compound to potential biological targets, providing insights into the key interactions that govern its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a series of related compounds, QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure.

Pharmacophore Modeling: This technique can identify the essential structural features required for biological activity, guiding the design of new and more potent analogs. rjpbr.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can forecast the pharmacokinetic and toxicological properties of the compound, helping to prioritize candidates with favorable drug-like properties. nih.gov

The integration of these computational tools will accelerate the optimization of this compound into a viable drug candidate.

Synergistic Approaches with Other Pharmacological Agents

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. A significant future direction for the research of this compound will be the exploration of its synergistic potential with other pharmacological agents.

By combining this compound with existing drugs, it may be possible to:

Enhance therapeutic efficacy: The combination may produce a greater therapeutic effect than either drug alone.

Overcome drug resistance: The compound may be able to re-sensitize resistant cells to existing therapies.

Reduce toxicity: By using lower doses of each drug in a combination, it may be possible to reduce side effects.

Future studies should systematically evaluate the combination of this compound with a range of other therapeutic agents in relevant preclinical models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-8-fluoroquinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of halogenated benzoxazinones with nitrogen nucleophiles. For example, 6-fluoro-8-bromo-2-methyl-1-benzoxazin-3(4H)-one reacts with aqueous ammonia under reflux to form the quinazolinone core . Key parameters include reflux duration (6–12 hours) and ammonia concentration (15–25% w/v). Lower yields (<50%) may arise from competing hydrolysis or incomplete ring closure.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography using silica gel (ethyl acetate/hexane, 1:3 ratio) effectively separates the product from byproducts like unreacted benzoxazinones or hydrolysis derivatives . Recrystallization from ethanol/water (70:30 v/v) improves purity (>95%), with monitoring via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR : Aromatic protons appear as doublets (δ 8.05–8.30 ppm, J = 8.7–2.4 Hz), and the lactam NH resonates as a broad singlet (δ ~9.0 ppm) .
  • LC-MS : Molecular ion peaks at m/z 391/393 [M]+ confirm bromine isotopic patterns .
  • IR : Bands at 1653 cm⁻¹ (C=O stretch) and 3253 cm⁻¹ (NH) validate the quinazolinone structure .

Advanced Research Questions

Q. How can researchers optimize substituent-directed reactivity in this compound derivatives for targeted biological activity?

  • Methodology : Introduce substituents at C-2 or N-3 positions via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination with aryl halides modifies N-3, while Suzuki-Miyaura coupling at C-5 bromine enables aryl/heteroaryl diversification . Computational DFT studies predict regioselectivity by analyzing frontier molecular orbitals (e.g., bromine’s σ-hole directing cross-couplings) .

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns) in halogenated quinazolinones?

  • Methodology :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in substituted aryl groups) by acquiring spectra at 25°C and −40°C .
  • 2D-COSY/HMBC : Correlates ambiguous proton environments and confirms coupling pathways (e.g., distinguishing para-fluoro vs. meta-bromo substituents) .
  • X-ray crystallography : Defines absolute configurations when stereochemical anomalies arise .

Q. How do solvent polarity and catalyst choice influence one-pot syntheses of this compound derivatives?

  • Methodology : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates. For example, trifluoroacetic acid (TFA) acts as both solvent and CF3 source in one-pot trifluoromethylation, achieving ~60% yield . Catalytic Pd(OAc)₂/XPhos systems improve cross-coupling efficiency (>80% yield) compared to CuI/neocuproine .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies (e.g., 180–201°C)?

  • Analysis : Polymorphism or residual solvents (e.g., ethanol/water) can alter melting points. For instance, recrystallized samples from ethanol show lower mp (180–184°C) versus DMF-purified analogs (200–201°C) . Thermogravimetric analysis (TGA) identifies solvent retention, while DSC confirms polymorphic transitions .

Experimental Design Considerations

Q. What controls are essential to validate the stability of this compound under biological assay conditions?

  • Methodology :

  • pH stability : Incubate the compound in PBS (pH 7.4) and DMEM (pH 8.0) for 24 hours, monitoring degradation via HPLC .
  • Light sensitivity : Store samples in amber vials and compare UV-vis spectra pre/post exposure to UV light (λ = 254 nm) .
  • Metabolite screening : Use LC-MS/MS to detect hydrolysis products (e.g., 8-fluoroquinazolin-4(3H)-one) in liver microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.